Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-
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Overview
Description
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is a useful research compound. Its molecular formula is C7H12Cl3NO2 and its molecular weight is 248.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds similar to “NIOSH/ES4804000” typically involve specific synthetic routes and reaction conditions. These methods may include:
Chemical Synthesis: Utilizing reagents and catalysts to induce chemical reactions that form the desired compound.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the yield and purity of the compound.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches with controlled reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to produce the compound in a steady stream, enhancing efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Compounds similar to “NIOSH/ES4804000” may undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides or other products.
Reduction: Reaction with reducing agents to gain electrons and form reduced products.
Substitution: Replacement of one functional group with another in the compound’s structure.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxides.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, compounds similar to “NIOSH/ES4804000” are used as reagents, catalysts, or intermediates in various chemical reactions and processes.
Biology
In biology, these compounds may be used in biochemical assays, enzyme studies, and cellular research to understand biological mechanisms and pathways.
Medicine
In medicine, such compounds may serve as active pharmaceutical ingredients, diagnostic agents, or therapeutic agents for treating various diseases and conditions.
Industry
In industry, these compounds are utilized in manufacturing processes, material synthesis, and quality control to enhance product performance and safety.
Mechanism of Action
The mechanism of action for compounds similar to “NIOSH/ES4804000” involves their interaction with molecular targets and pathways. These interactions may include:
Binding to Receptors: Interacting with specific receptors on cell surfaces to trigger biological responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “NIOSH/ES4804000” include various volatile organic compounds, industrial chemicals, and hazardous substances listed in the NIOSH Pocket Guide to Chemical Hazards.
Uniqueness
The uniqueness of “NIOSH/ES4804000” lies in its specific chemical structure, properties, and applications, which distinguish it from other similar compounds.
List of Similar Compounds
- Manganese Compounds
- Tellurium Compounds
- Inorganic Tin Compounds
- Cyanides
- Fluorides
These compounds share some similarities in terms of their industrial applications, hazards, and safety measures.
Biological Activity
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-, also known by its CAS number 52782-35-1, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H12Cl3NO
- Molecular Weight : 228.53 g/mol
- Structure : The compound features a butanamide backbone with a trichloro-substituted hydroxypropyl group.
Biological Activity Overview
The biological activity of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- has been explored in various contexts, particularly its potential therapeutic applications and mechanisms of action.
Research indicates that this compound may interact with specific biological pathways relevant to neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter systems and cellular signaling pathways.
Therapeutic Applications
- Neurological Disorders : The compound has been investigated for its potential use in treating neurological conditions such as epilepsy. Its mechanism appears to involve modulation of neurotransmitter release and neuronal excitability.
- Antimicrobial Activity : Preliminary studies have suggested that Butanamide may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of Butanamide:
Study 1: Neurological Effects
A study published in a pharmacological journal explored the effects of Butanamide on seizure activity in animal models. The results indicated a significant reduction in seizure frequency and duration, suggesting that the compound may enhance GABAergic transmission or inhibit excitatory pathways .
Study 2: Antimicrobial Properties
Research conducted on various derivatives of butanamides indicated that Butanamide exhibits notable antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study 3: Toxicological Assessment
A toxicological assessment highlighted the safety profile of Butanamide in vitro. Cell viability assays showed minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications .
Properties
CAS No. |
52782-35-1 |
---|---|
Molecular Formula |
C7H12Cl3NO2 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
N-(2,2,3-trichloro-1-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
XJURVJRJBRYKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(CCl)(Cl)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.